molecular formula C14H17N5 B2615369 N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine CAS No. 94828-51-0

N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine

Cat. No. B2615369
CAS RN: 94828-51-0
M. Wt: 255.325
InChI Key: YQLFGAGCBRIDNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine (DMPPG) is an organic compound that has been gaining attention in recent years as a potential pharmaceutical agent. DMPPG is a small molecule that has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been studied in both laboratory and clinical settings, and its potential applications have been explored in a variety of therapeutic areas. This article will provide an overview of DMPPG, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine has been studied in a variety of scientific research areas, including cancer, inflammation, and infectious diseases. In cancer research, this compound has been found to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer. In inflammation research, this compound has been found to reduce inflammation in a variety of animal models. Finally, in infectious diseases research, this compound has been found to inhibit the replication of several viruses, including HIV and hepatitis C.

Mechanism of Action

The exact mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine is not yet fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). Inhibition of COX-2 and MMPs is thought to lead to the anti-inflammatory and anti-cancer effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In laboratory studies, this compound has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of viruses. In addition, this compound has been found to induce apoptosis in cancer cells, reduce oxidative stress, and inhibit the activity of certain enzymes, including COX-2 and MMPs.

Advantages and Limitations for Lab Experiments

The use of N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine in laboratory experiments has several advantages. This compound is a small molecule that is highly soluble in water, making it easy to work with and store. In addition, this compound has been found to have a wide range of biological activities, making it a useful tool for studying a variety of biological processes. However, there are several limitations to the use of this compound in laboratory experiments. For example, this compound has been found to have a short half-life, making it difficult to monitor its effects over time. In addition, this compound has been found to be toxic at high concentrations, making it important to use it at the lowest possible concentration.

Future Directions

The potential applications of N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine are still being explored. One potential future direction is to explore the use of this compound in combination with other drugs or therapies. For example, this compound could be used in combination with chemotherapy or radiation therapy to enhance the effectiveness of these treatments. In addition, this compound could be used in combination with other drugs to reduce the side effects of these drugs. Finally, this compound could be used to develop new therapies for diseases that are currently untreatable.

Synthesis Methods

N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine can be synthesized by a two-step process, beginning with the condensation reaction of 4,6-dimethylpyrimidine-2-yl chloride with 3-methylphenylguanidine. This reaction yields a mixture of two isomers, which are then separated by column chromatography. The final product is a pure crystalline solid that is highly soluble in water.

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-(3-methylphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5/c1-9-5-4-6-12(7-9)18-13(15)19-14-16-10(2)8-11(3)17-14/h4-8H,1-3H3,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLFGAGCBRIDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=NC2=NC(=CC(=N2)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N/C(=N/C2=NC(=CC(=N2)C)C)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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